Cas no 97815-04-8 (8-Fluoronaphthalene-2-carbaldehyde)

8-Fluoronaphthalene-2-carbaldehyde structure
97815-04-8 structure
Product name:8-Fluoronaphthalene-2-carbaldehyde
CAS No:97815-04-8
MF:C11H7FO
MW:174.171086549759
CID:4797702

8-Fluoronaphthalene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-fluoronaphthalene-2-carbaldehyde
    • 8-Fluoronaphthalene-2-carboxaldehyde
    • 8-Fluoronaphthalene-2-carbaldehyde
    • Inchi: 1S/C11H7FO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-7H
    • InChI Key: YRQJQFVRVLFGKN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=CC=C(C=O)C=C21

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.9

8-Fluoronaphthalene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001087-1g
8-Fluoronaphthalene-2-carboxaldehyde
97815-04-8 98%
1g
$1819.80 2023-08-31
Alichem
A219001087-500mg
8-Fluoronaphthalene-2-carboxaldehyde
97815-04-8 98%
500mg
$1068.20 2023-08-31

Additional information on 8-Fluoronaphthalene-2-carbaldehyde

8-Fluoronaphthalene-2-carbaldehyde (CAS 97815-04-8): Properties, Applications, and Market Insights

8-Fluoronaphthalene-2-carbaldehyde (CAS 97815-04-8) is a specialized fluorinated aromatic aldehyde with significant importance in organic synthesis and material science. This compound, featuring a fluorine substituent at the 8-position and a formyl group at the 2-position of the naphthalene ring, exhibits unique electronic and steric properties that make it valuable for designing advanced materials and pharmaceuticals.

The molecular structure of 8-Fluoronaphthalene-2-carbaldehyde combines the planar rigidity of naphthalene with the electron-withdrawing effects of fluorine, resulting in a compound with interesting reactivity patterns. Researchers frequently utilize this fluorinated naphthaldehyde as a building block for synthesizing complex molecules, particularly in the development of OLED materials, pharmaceutical intermediates, and specialty chemicals.

In recent years, the demand for fluorinated organic compounds like 8-Fluoronaphthalene-2-carbaldehyde has grown significantly due to their applications in cutting-edge technologies. The compound's ability to modify electronic properties makes it particularly valuable in the development of organic semiconductors and photoactive materials, addressing current industry needs for more efficient energy materials.

From a synthetic chemistry perspective, 8-Fluoronaphthalene-2-carbaldehyde serves as an excellent precursor for various transformations. The aldehyde group readily participates in condensation reactions, while the fluorine atom can influence subsequent reaction pathways through its inductive effects. This dual functionality makes it a versatile intermediate for creating heterocyclic compounds and functionalized naphthalenes with potential biological activity.

The physical properties of 8-Fluoronaphthalene-2-carbaldehyde include a melting point range of 98-102°C and moderate solubility in common organic solvents. These characteristics, combined with its stability under standard conditions, make it practical for laboratory and industrial applications. The compound's fluorine NMR signal typically appears around -115 ppm, providing a distinctive spectroscopic signature for quality control purposes.

In material science applications, researchers have explored 8-Fluoronaphthalene-2-carbaldehyde derivatives as components in organic electronic devices. The fluorine substitution can significantly alter the material's electron affinity and charge transport properties, which is crucial for developing next-generation display technologies and energy storage systems.

The pharmaceutical industry has shown increasing interest in fluorinated naphthalene derivatives due to their potential biological activities. While 8-Fluoronaphthalene-2-carbaldehyde itself isn't a drug candidate, it serves as a key intermediate for synthesizing compounds with possible anti-inflammatory or antimicrobial properties. The presence of fluorine often enhances metabolic stability and membrane permeability in drug molecules.

Current market trends indicate growing demand for specialty fluorinated compounds like 8-Fluoronaphthalene-2-carbaldehyde. Manufacturers are responding to this demand by developing more efficient synthetic routes and purification methods. The global market for such intermediates is projected to expand significantly, driven by advancements in material science and medicinal chemistry research.

Environmental and safety considerations for handling 8-Fluoronaphthalene-2-carbaldehyde follow standard laboratory protocols for aromatic aldehydes. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this compound. Its environmental fate and biodegradation pathways are areas of ongoing research in green chemistry applications.

Analytical characterization of 8-Fluoronaphthalene-2-carbaldehyde typically involves HPLC analysis, mass spectrometry, and multinuclear NMR spectroscopy. These techniques ensure product purity and confirm structural identity, which are critical for research and industrial applications where precise molecular structure is essential.

Future research directions for 8-Fluoronaphthalene-2-carbaldehyde may explore its potential in catalysis and supramolecular chemistry. The compound's unique electronic properties make it an interesting candidate for developing new organocatalysts or as a building block for metal-organic frameworks with specific functionality.

For researchers and manufacturers seeking high-purity 8-Fluoronaphthalene-2-carbaldehyde, several specialized chemical suppliers offer this compound with varying grades of purity. Quality parameters typically include ≥97% purity by HPLC, with specifications for residual solvents and inorganic impurities. Proper storage in amber glass containers under inert atmosphere helps maintain product stability over time.

The synthesis of 8-Fluoronaphthalene-2-carbaldehyde generally involves selective formylation of appropriately substituted fluoronaphthalene precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the chemical industry's growing commitment to sustainable practices while meeting the demand for these valuable intermediates.

In conclusion, 8-Fluoronaphthalene-2-carbaldehyde (CAS 97815-04-8) represents an important fluorinated building block with diverse applications across multiple scientific disciplines. Its unique combination of structural features continues to inspire innovation in material design, pharmaceutical development, and specialty chemical synthesis, positioning it as a compound of significant current and future interest in chemical research and industrial applications.

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